molecular formula C16H16O3S B7117071 Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone

Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone

Cat. No.: B7117071
M. Wt: 288.4 g/mol
InChI Key: QTDYUFKGJHVMMO-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone is an organic compound that features a cyclopropyl group attached to a thiophene ring, which is further substituted with a hydroxymethyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Substitution with Hydroxymethyl and Methoxyphenyl Groups: The hydroxymethyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted thiophenes

Scientific Research Applications

Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanol: Similar structure but with an alcohol group instead of a ketone.

    Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

Cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[5-[2-(hydroxymethyl)-4-methoxyphenyl]thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-12-4-5-13(11(8-12)9-17)14-6-7-15(20-14)16(18)10-2-3-10/h4-8,10,17H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYUFKGJHVMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(S2)C(=O)C3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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